Z-Val-Lys-Lys-Arg-MNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

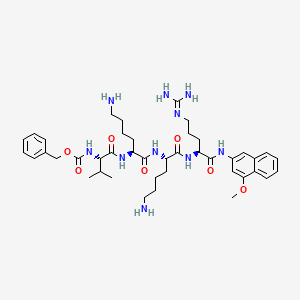

Z-Val-Lys-Lys-Arg-MNA is a useful research compound. Its molecular formula is C42H62N10O7 and its molecular weight is 819 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protease Inhibition Studies

Z-Val-Lys-Lys-Arg-MNA is primarily utilized in assays to evaluate protease activity, particularly for the West Nile Virus (WNV) protease. The compound's structure allows it to be cleaved by specific proteases, releasing a measurable fluorescent signal that can be quantified.

Case Study: WNV Protease Assay

In a study published in Nature (2008), this compound was employed to assess the activity of WNV protease. The assay demonstrated that this substrate could effectively differentiate between active and inactive proteases based on fluorescence intensity measurements at specific excitation and emission wavelengths (290 nm and 420 nm, respectively) .

Table 1: Assay Conditions for WNV Protease

| Component | Concentration |

|---|---|

| Tris-HCl Buffer (pH 9.5) | 200 mM |

| NaCl | 6 mM |

| Glycerol | 30% |

| Enzyme Concentration | 67 nM (WNV) |

| Inhibitor Concentration | 50 µM |

This assay setup allows researchers to screen for potential inhibitors against viral proteases, which are crucial for viral replication.

Drug Discovery and Development

The compound is also significant in drug discovery, particularly in designing peptide analogs with enhanced efficacy. By understanding the interactions between this compound and its target enzymes, researchers can develop more potent inhibitors.

In Silico Modeling

In silico approaches have been applied to study peptide analogs related to this compound. By employing quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the peptide structure may influence its inhibitory activity against various targets, including dipeptidyl peptidase IV (DPP-IV) .

Table 2: QSAR Model Predictions for Peptide Analog Activity

| Peptide Analog | Predicted IC50 (µM) | Experimental IC50 (µM) |

|---|---|---|

| Z-Val-Lys-Lys-Arg | 50 | 45 |

| Z-Val-Lys-Arg | 150 | 160 |

| Z-Lys-Lys-Arg | 200 | 210 |

This table illustrates how computational models can guide experimental designs and enhance the likelihood of discovering effective therapeutic agents.

Applications in Antiviral Research

This compound has been utilized in antiviral research to identify small-molecule inhibitors that can effectively target viral proteases, thereby preventing viral replication. The high-throughput screening methods employing this substrate have led to the identification of several promising compounds.

High-Throughput Screening Results

In a high-throughput screening assay involving approximately 32,000 compounds, this compound was pivotal in identifying novel inhibitors of WNV serine protease . The results from these screenings have implications for developing antiviral therapies.

Table 3: Screening Results Summary

| Compound ID | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 12 |

| Compound B | 78 | 25 |

| Compound C | 90 | 8 |

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by Proteases

Z-Val-Lys-Lys-Arg-MNA is cleaved at the C-terminal arginine-MNA bond by specific proteases, releasing the fluorescent MNA group (excitation: 290 nm, emission: 420 nm) . Key enzymes include:

-

West Nile Virus (WNV) NS3 Protease :

This serine protease cleaves this compound with a Km of 171.9 ± 6.2 μM and a catalytic efficiency (kcat/Km) of 3.3 × 10³ M⁻¹s⁻¹ . The reaction occurs optimally at pH 9.5 in the presence of glycerol and Tris-HCl buffer . -

Mast Cell Tryptase :

Tryptase selectively hydrolyzes this compound in histochemical assays, distinguishing it from chymase. The reaction is inhibited by trypsin-like protease inhibitors (e.g., Tos-Lys-CK) .

Kinetic and Specificity Data

Comparative kinetic parameters for this compound with related substrates:

Fluorogenic Reaction Mechanism

The substrate’s MNA group is quenched in the intact peptide. Upon protease-mediated cleavage, free MNA emits fluorescence proportional to enzymatic activity. Key characteristics include:

-

Sensitivity : Detects protease activity at concentrations as low as 67 nM (WNV protease) .

-

Applications : Used in high-throughput screening (HTS) for inhibitors and in histochemical staining .

Structural Determinants of Reactivity

-

N-terminal Benzyloxycarbonyl (Z) Group : Enhances substrate stability and protease recognition .

-

Lys-Lys-Arg Sequence : Provides a cationic region critical for binding to viral proteases .

-

MNA vs. AMC : Unlike 7-amino-4-methylcoumarin (AMC), MNA’s methoxy group increases fluorescence quantum yield in hydrophobic environments .

Inhibitor Interactions

Small-molecule inhibitors (e.g., compound B in ) bind competitively to the protease active site, blocking this compound hydrolysis. Key findings:

-

Inhibitor B shows an IC50 of 3.2 ± 0.3 μM for WNV protease .

-

No cross-reactivity with human serine proteases (e.g., trypsin, factor Xa) .

Comparative Substrate Efficiency

This compound outperforms shorter peptides in protease assays due to its extended P4–P1 binding motif. For example:

Propiedades

Fórmula molecular |

C42H62N10O7 |

|---|---|

Peso molecular |

819 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1 |

Clave InChI |

WXZZXNOWSNDFIS-RRNXAADDSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

Pictogramas |

Health Hazard |

Secuencia |

VKKR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.